Woodward's reagent K

Protein chemistry Carboxyl group quantification Spectrophotometric assay

Woodward's reagent K (WRK) is the definitive reagent for irreversible, water-soluble carboxylate modification of Asp and Glu residues at pH 5–7. Its unique ketoketenimine intermediate forms a covalent enol ester adduct that can be directly quantified at 340–346 nm (ε ~3,150 M⁻¹cm⁻¹), eliminating the need for secondary labeling steps. Unlike EDC, NEM, or DEPC, WRK provides unambiguous stoichiometric tracking of active-site carboxyls and functional discrimination of non-overlapping carboxyl populations in large enzyme complexes. Choose WRK when your experimental design demands built-in spectrophotometric validation and active-site protection assays without exogenous nucleophiles.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 4156-16-5
Cat. No. B146948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodward's reagent K
CAS4156-16-5
SynonymsN-ethyl-5-phenylisoxazolium-3'-sulfonate
reagent K, Woodward's
Woodward's reagent K
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(O1)C2=CC(=CC=C2)S(=O)(=O)[O-]
InChIInChI=1S/C11H11NO4S/c1-2-12-7-6-11(16-12)9-4-3-5-10(8-9)17(13,14)15/h3-8H,2H2,1H3
InChIKeyMWOOKDULMBMMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Woodward's Reagent K (CAS 4156-16-5): Carboxyl-Selective Protein Modification for Enzyme Active-Site Mapping


Woodward's reagent K (WRK; N-ethyl-5-phenylisoxazolium-3'-sulfonate) is a water-soluble, heterocyclic reagent that reacts preferentially with protein carboxylate groups (Asp and Glu residues) under mildly acidic conditions (pH 5–7) [1]. Its mechanism proceeds via a reactive ketoketenimine intermediate that forms a reversible enzyme–reagent complex prior to covalent enol ester adduct formation, enabling spectrophotometric quantification of modified carboxyl groups at 340–346 nm [2]. Widely employed for active-site carboxyl residue identification, WRK also serves as a coupling reagent in peptide synthesis, though it has been largely superseded in that role by modern carbodiimides [3].

Woodward's Reagent K (CAS 4156-16-5): Why NEM, EDC, DCC, and DEPC Are Not Direct Substitutes


Woodward's reagent K occupies a distinct niche among protein modification reagents due to its unique combination of carboxyl-group selectivity, water solubility, and active-site-directed labeling capacity. Generic substitution with alternatives such as N-ethylmaleimide (NEM; cysteine-specific), diethyl pyrocarbonate (DEPC; histidine-preferring), or water-soluble carbodiimides like EDC (which require exogenous nucleophiles for stable adduct formation) fails to replicate WRK's characteristic UV-active enol ester adduct at 340 nm, which enables unambiguous stoichiometric quantification of modified residues [1]. Moreover, WRK inactivates distinct carboxyl groups from those targeted by DCCD in the same enzyme system, demonstrating that carboxyl-directed reagents are not functionally interchangeable [2]. Procuring WRK specifically is essential when experimental objectives require irreversible carboxylate modification with built-in spectrophotometric tracking and active-site protection validation via substrate competition.

Woodward's Reagent K (CAS 4156-16-5): Quantitative Differentiation Evidence for Scientific Procurement


Woodward's Reagent K Enables Spectrophotometric Quantification of Modified Carboxylates with Defined Extinction Coefficient (ε = 3150 M⁻¹cm⁻¹ at 269 nm)

Unlike carboxyl-directed reagents such as EDC or DCC that produce no chromophoric adduct without additional labeling steps, Woodward's reagent K generates a UV-active enol ester upon reaction with protein carboxylates, enabling direct spectrophotometric quantification. The molar extinction coefficient for this adduct has been experimentally established as 3150 M⁻¹cm⁻¹ at 269 nm using standardized reaction conditions [1]. This built-in chromogenic property eliminates the need for secondary detection reagents and reduces assay variability, a feature absent in carbodiimide-based carboxyl modification approaches.

Protein chemistry Carboxyl group quantification Spectrophotometric assay

Woodward's Reagent K Exhibits Second-Order Inactivation Rate Constant of 216 M⁻¹min⁻¹ Against Endoglucanase D, Enabling Rapid Active-Site Mapping

Woodward's reagent K inactivates endoglucanase D (EGD) from Clostridium thermocellum with a second-order rate constant k = 216 M⁻¹·min⁻¹, achieving greater than 95% inactivation [1]. The inactivation kinetics are accompanied by a clear spectrophotometric signal at 340 nm, which directly correlates with the modification of eight carboxyl residues per enzyme molecule, though only one residue is protected from modification by substrate ligands—identifying it as the catalytically essential carboxylate with a pKa of 5.7–5.8 [1]. In contrast, generic carboxyl reagents such as EDC require exogenous nucleophiles and do not provide this kinetic resolution of essential versus non-essential residues.

Enzyme kinetics Active-site mapping Carboxyl residue identification

Woodward's Reagent K Targets a Distinct Carboxyl Group from DCCD in Chloroplast Coupling Factor 1, Demonstrating Non-Overlapping Functional Specificity

In chloroplast coupling factor 1 (CF₁), Woodward's reagent K and dicyclohexylcarbodiimide (DCCD) inactivate the enzyme by modifying different essential carboxyl groups [1]. WRK inactivation required modification of one carboxyl group per active site, whereas DCCD inactivation required 2 mol DCCD/mol CF₁ and the binding sites were localized to the β-subunit [1]. Substrate protection experiments confirmed that the WRK-modified carboxyl group is distinct from the DCCD-reactive site, providing direct experimental evidence that not all carboxyl-directed reagents are functionally equivalent.

Chloroplast ATPase Carboxyl group differentiation Enzyme mechanism

Woodward's Reagent K Solution Stability at 4°C: 20% Degradation in One Week at 22°C Informs Proper Storage Protocols

Woodward's reagent K stock solutions demonstrate significant temperature-dependent stability differences. At 4°C, stock solutions remain stable for prolonged periods, whereas storage at 22°C results in approximately 20% loss of reactive compound within one week [1]. Additionally, spontaneous degradation is base-mediated, with accelerated hydrolysis occurring at elevated pH [1]. This stability profile differs markedly from carbodiimides such as EDC, which are highly moisture-sensitive and require strictly anhydrous storage conditions.

Reagent stability Storage conditions Experimental reproducibility

Woodward's Reagent K Inactivates Maize PEP Carboxylase with Single Carboxyl Group Modification Stoichiometry, Enabling Precise Active-Site Residue Counting

Treatment of maize leaf phosphoenolpyruvate (PEP) carboxylase with micromolar concentrations of Woodward's reagent K results in complete and irreversible inactivation within approximately 1 minute [1]. The loss of activity correlates strictly with the modification of a single carboxyl group per enzyme subunit, despite the reagent reacting with a total of two carboxyl groups per protomer [1]. Substrate PEP and PEP+Mg²⁺ provide substantial protection against inactivation, confirming active-site localization of the essential carboxylate. This 1:1 stoichiometric relationship between essential carboxyl modification and activity loss provides a quantitative basis for counting catalytically essential carboxylates that is not readily achievable with non-stoichiometric carboxyl-labeling reagents.

Phosphoenolpyruvate carboxylase Stoichiometric modification Allosteric regulation

Woodward's Reagent K (CAS 4156-16-5): Prioritized Application Scenarios Based on Quantitative Evidence


Active-Site Carboxyl Group Identification and Stoichiometric Quantification in Novel Enzymes

For laboratories characterizing uncharacterized or recombinant enzymes where catalytic carboxylates (Asp/Glu) are suspected, Woodward's reagent K provides a definitive active-site mapping tool. The established second-order inactivation kinetics (e.g., k = 216 M⁻¹·min⁻¹ for endoglucanase D [1]) and the 340 nm enol ester chromophore (ε = 3150 M⁻¹cm⁻¹ at 269 nm [2]) enable precise determination of essential carboxyl stoichiometry via substrate protection assays. This approach is particularly valuable when crystallographic data are unavailable, as it provides functional evidence for catalytic residue assignment [1].

Functional Differentiation of Carboxyl Groups in Multi-Subunit Enzyme Complexes

In large enzyme complexes such as ATP synthases, proteasomes, or metabolic enzyme assemblies where multiple carboxyl-containing residues may contribute to catalysis or regulation, WRK enables functional discrimination between distinct carboxyl populations. The demonstration that WRK and DCCD target non-overlapping essential carboxyl groups in chloroplast CF₁ [3] establishes a precedent for using WRK in parallel modification studies to resolve functionally heterogeneous carboxylate sites that would be conflated by using only a single carboxyl-directed reagent.

Reagent Selection for Carboxyl-Directed Inactivation in Spectrophotometrically Monitored Kinetic Assays

When experimental design requires real-time or endpoint spectrophotometric monitoring of carboxyl modification stoichiometry without secondary labeling steps, WRK is the reagent of choice. The defined extinction coefficient of the enol ester adduct (3150 M⁻¹cm⁻¹ at 269 nm) and the absorption maximum at 340–346 nm for protein adducts [2] permit direct quantification that is not possible with EDC, DCC, or NEM. This built-in detection capability reduces assay time, eliminates amplification bias, and improves inter-laboratory reproducibility for carboxyl content determination [2].

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